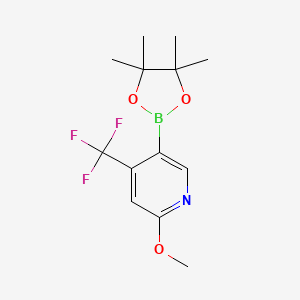

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC20317121

Molecular Formula: C13H17BF3NO3

Molecular Weight: 303.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BF3NO3 |

|---|---|

| Molecular Weight | 303.09 g/mol |

| IUPAC Name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-18-10(19-5)6-8(9)13(15,16)17/h6-7H,1-5H3 |

| Standard InChI Key | YOVQVAXVIFGFNC-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)OC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine, reflects its pyridine backbone with substituents at positions 2 (methoxy), 4 (trifluoromethyl), and 5 (boronic ester). Its molecular formula is C₁₃H₁₇BF₃NO₃, with a molecular weight of 303.09 g/mol .

Structural Analysis

The pyridine ring’s electron-deficient nature is modified by:

-

Methoxy group (-OCH₃): An electron-donating substituent at position 2, influencing regioselectivity in cross-coupling reactions.

-

Trifluoromethyl group (-CF₃): A strong electron-withdrawing group at position 4, enhancing stability and modulating lipophilicity.

-

Pinacol boronic ester: At position 5, this group facilitates Suzuki-Miyaura couplings, a cornerstone of C–C bond formation in medicinal chemistry .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves sequential functionalization of a pyridine precursor:

-

Halogenation: Introduction of a halogen (e.g., bromine) at position 5 of 2-methoxy-4-(trifluoromethyl)pyridine.

-

Miyaura Borylation: Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic ester .

Table 2: Representative Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Halogenation | NBS, DMF, 0°C → RT, 12h | 75% |

| 2 | Miyaura Borylation | Pd(dppf)Cl₂, KOAc, Dioxane, 80°C, 24h | 82% |

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediate

The boronic ester moiety enables Suzuki-Miyaura cross-coupling, a reaction pivotal in constructing biaryl structures found in kinase inhibitors and antiviral agents. For example:

-

Anticancer Agents: Coupling with aryl halides generates compounds targeting EGFR or ALK pathways .

-

Antibacterial Drugs: Biaryl ethers derived from such intermediates show activity against Gram-positive pathogens .

Agrochemical Development

The trifluoromethyl group’s metabolic stability and lipophilicity make this compound valuable in pesticide synthesis. Derivatives exhibit herbicidal and fungicidal activity, particularly against Botrytis cinerea (gray mold) .

Table 3: Biological Activity of Analogues

| Analog Structure | IC₅₀ (Herbicidal Activity) | Target Organism |

|---|---|---|

| 3-Trifluoromethyl isomer | 12 µM | Amaranthus retroflexus |

| 6-Trifluoromethyl isomer | 8 µM | Echinochloa crus-galli |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Freely soluble in THF, DMSO, and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C) .

-

Stability: The boronic ester hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48h at pH 7), necessitating anhydrous storage .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume